
Clofazimine
概要
説明
クロファジミンは、主にらい菌の治療に使用される、高度に脂溶性の抗菌性リミノフェナジン染料です。 クロファジミンは、1957年に初めて記載され、その鮮やかな赤色で知られています。この色は、皮膚や体液に長期間色素沈着を引き起こす可能性があります 。 クロファジミンは、ダプソンなどの他の薬剤と組み合わせて、ダプソン耐性を含むらい菌の治療に使用されます .
準備方法
合成ルートと反応条件: クロファジミンは、3-クロロ-4-ニトロアニリンと4-クロロベンズアルデヒドを縮合させてシッフ塩基を形成する、複数段階のプロセスを経て合成されます。この中間体は環化してフェナジンコア構造を形成します。 最後の段階では、ニトロ基をアミンに還元します .
工業的生産方法: クロファジミンの工業的生産には、静脈内投与に適したナノ懸濁液を生成するために、高圧均質化が用いられます。 この方法は、粒子サイズがレチクログロビュール系への受動的ターゲティングに適していることを保証します .
化学反応の分析
Synthetic Routes
Clofazimine synthesis employs multi-step strategies with evolving methodologies:
Traditional Batch Synthesis
-
Step 1 : Condensation of o-nitrofluorobenzene and p-chloroaniline in basic conditions yields nitro-adduct 4 (30% isolated yield) .
-
Step 2 : Catalytic hydrogenation using Pd/C reduces nitro-adduct 4 to diamine 5 (90% yield) .
-
Step 3 : Cyclization with FeCl₃/HCl/AcOH forms phenazine core 6 (67% yield) .
-
Step 4 : Microwave-assisted amination with isopropylamine produces this compound (79% yield) .
Continuous Flow Synthesis
-
Reduces total synthesis time from 64 hours (batch) to <3 hours :
Step Reactor Type Residence Time Yield 1 Continuous flow 28 min 16.5% 4 PTFE tubular reactor 1 h 79%
Biocatalytic Approaches
-
Engineered myoglobin mutants (F43Y/T67R) catalyze oxidative coupling of N-4-CPBDA with H₂O₂ (97% yield), enabling total synthesis at 72% yield .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism involving oxidation and conjugation :
Oxidative Metabolism
Metabolite | Enzyme | Kₘ (μM) | Vₘₐₓ (fmol/min/mg) | CLᵢₙₜ (μL/min/mg) |
---|---|---|---|---|
Hydrolytic-dehalogenated CFZ | CYP1A2 | 7.55 | 13.4 | 1.7 |
Hydrolytic-deaminated CFZ | CYP3A4/3A5 | 158–172 | 17–18 | 0.10–0.12 |
Glucuronidation
Conjugate | Key UGT Isoforms | CLᵢₙₜ Range (μL/min/mg) |
---|---|---|
Hydroxylated CFZ glucuronide | UGT1A1/1A9 | 0.13–0.25 |
Hydrated CFZ glucuronide | UGT1A1/1A3 | 0.02–0.03 |
Deaminated CFZ glucuronide | UGT1A4/2B4 | 0.002–0.13 |
Non-Enzymatic Reactions
Biochemical Interactions
Antiviral Mechanisms
Membrane Interactions
-
Generates lysophospholipids via phospholipase A₂ activation, destabilizing bacterial membranes .
-
Antagonizes T-cell Kv1.3 channels, suppressing immune activation .
Drug-Drug Interactions
-
Competes with MK-4 (vitamin K₂) in Mycobacterium tuberculosis, reducing potency by 10-fold at 1,000 μM MK-4 .
Stability and Degradation
科学的研究の応用
Clofazimine is a riminophenazine dye with a history of use in treating various diseases, including leprosy, tuberculosis, and infections caused by mycobacteria . Recent studies have also explored its potential in treating other conditions, such as Huntington's disease and viral infections .
Scientific Research Applications
Antimicrobial Applications
- Leprosy: this compound is approved by the FDA for leprosy treatment . The National Hansen’s Disease Program (NHDP) uses this compound as part of a treatment protocol for multibacillary leprosy .
- Tuberculosis: this compound was initially developed as an anti-tuberculosis treatment . It has been re-purposed to treat multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Nontuberculous Mycobacterial Infections: this compound is used in combination with other antimicrobials to treat Mycobacterium avium complex (MAC) and is considered a promising drug for treating nontuberculous mycobacterial pulmonary disease .
Antiviral Applications
- Coronaviruses: this compound has demonstrated inhibitory activity against coronaviruses, including SARS-CoV-2 and MERS-CoV . It inhibits cell fusion mediated by the viral spike glycoprotein and the viral helicase activity. In a hamster model of SARS-CoV-2, this compound reduced viral loads in the lung and viral shedding in feces and alleviated inflammation associated with viral infection .
- COVID-19: this compound, combined with remdesivir, shows antiviral synergy in vitro and in vivo and restricts viral shedding from the upper respiratory tract . It is considered an attractive clinical candidate for treating outpatients and, when combined with remdesivir, hospitalized patients with COVID-19 .
Other Applications
- Huntington's Disease: this compound may be effective in treating Huntington’s disease by reducing the toxicity of polyQ proteins and restoring mitochondrial function .
- Anti-inflammatory Properties: this compound has been used or investigated for use in neutrophilic dermatoses, severe pyoderma gangrenosa, disseminated granuloma annulare, idiopathic panniculitis nodularis, autoimmune diseases, and lymphocytic dermatoses such as discoid lupus erythematosus .
- Anticancer Properties: this compound has shown anticancer properties in vitro and in vivo, with its activity as a specific inhibitor of the oncogenic Wnt signaling pathway emerging as a promising targeting mechanism against breast, colon, liver, and other forms of cancer .
Research Findings
- Antiviral Mechanism: Transcriptional analysis revealed that this compound treatment could reverse transcriptomic changes induced by SARS-CoV-2 infection and prime innate-immunity-related pathways .
- In vivo Efficacy: Studies using a hamster model showed that this compound reduces body weight loss after SARS-CoV-2 infection, decreases virus plaque-forming units in lung tissues, and lowers viral loads in feces .
- Drug Repositioning: this compound's journey from an anti-tuberculosis treatment to a leprosy drug and its subsequent repositioning for other infections and conditions exemplifies drug repurposing in modern pharmacology .
Case Studies
Due to the limitations of the provided search results, comprehensive case studies are not available. However, the following points highlight the clinical use and study of this compound in specific contexts:
- Expanded Access Programs: Real-world data collection from expanded access case studies has been conducted for treating nontuberculous mycobacterial infections with this compound .
- MDR-TB Treatment: this compound's efficacy has been demonstrated as part of a shorter regimen for MDR-TB .
- MAC Pulmonary Disease: A study involving 170 patients with severe MAC-PD, treated with regimens containing this compound, suggests it as a promising drug .
作用機序
類似化合物との比較
Dapsone: Another antimicrobial agent used in the treatment of leprosy.
Rifampin: Used in combination with clofazimine for the treatment of leprosy and tuberculosis.
Uniqueness of this compound: this compound is unique due to its dual antimicrobial and anti-inflammatory properties, as well as its ability to accumulate in skin and nerves, making it particularly effective in treating leprosy .
生物活性
Clofazimine, a riminophenazine dye, was originally developed for the treatment of leprosy and has since gained recognition for its efficacy against multidrug-resistant tuberculosis (MDR-TB) and other mycobacterial infections. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, antimicrobial properties, and clinical outcomes based on diverse research findings.
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties characterized by its long half-life , which can extend from weeks to months depending on the duration of administration. The drug accumulates in tissues, achieving concentrations sometimes up to milligrams per gram, while serum levels remain relatively low and steady. This accumulation allows for sustained antimicrobial activity even after treatment cessation, with significant declines in colony-forming unit (CFU) counts observed in various studies .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | Weeks to months |
Tissue concentration | Up to mg/g |
Serum concentration | ~1.0 µg/ml (at 25 mg/kg) |
Antimicrobial Activity
This compound demonstrates delayed antimicrobial activity against Mycobacterium tuberculosis both in vitro and in vivo. Studies have shown that it significantly reduces CFU counts in the lungs and spleens of infected mice. For instance, a study reported a decline of 2.4 log CFU in lungs after 8 weeks of treatment with this compound alone . Additionally, when combined with other anti-TB drugs, this compound enhances overall treatment efficacy.
Case Study: Efficacy Against Non-Tuberculous Mycobacteria (NTM)
A recent study involving 170 patients with severe Mycobacterium avium complex pulmonary disease (MAC-PD) treated with this compound-containing regimens revealed promising results. The microbiological cure rate reached 71% when this compound was administered for 6-12 months , compared to just 23% for those treated for less than 6 months . This underscores the importance of treatment duration in achieving successful outcomes.
Clinical Outcomes
This compound's clinical effectiveness has been evaluated through various cohort studies. A systematic review indicated that approximately 65% of patients treated with this compound-containing regimens experienced favorable outcomes, such as cure or treatment completion . Notably, it has shown effectiveness even in cases of extensively drug-resistant tuberculosis (XDR-TB), although higher mortality rates have been observed compared to other treatments .
Table 2: Treatment Outcomes in this compound Studies
Study Type | Total Patients | Culture Conversion (%) | Microbiological Cure (%) |
---|---|---|---|
Cohort Study on MAC-PD | 170 | 45.3 | 54.6 |
Systematic Review (MDR-TB) | Various | N/A | 65 |
Side Effects and Safety Profile
This compound is generally well-tolerated; however, it is associated with certain side effects such as gastrointestinal complaints and skin hyperpigmentation. In one analysis, only 11.4% of patients reported adverse events related to this compound, leading to discontinuation in less than 1% of cases . This safety profile is crucial for long-term treatments often required for MDR-TB.
特性
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQPAMHFFCXSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022839 | |
Record name | Clofazimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clofazimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4), 1.51e-03 g/L | |
Record name | SID49681815 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Clofazimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clofazimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the precise mechanism(s) of action of clofazimine have not been elucidated, its antimicrobial activity appears to be membrane-directed. It was previously thought that, due to its lipophilicity, clofazimine participated in the generation of intracellular reactive oxygen species (ROS) via redox cycling, specifically H2O2 and superoxide, which then exerted an antimicrobial effect. A more recent and compelling theory involves clofazimine interacting with bacterial membrane phospholipids to generate antimicrobial lysophospholipids - bactericidal efficacy may, then, arise from the combined membrane-destabilizing effects of both clofazimine and lysophospholipids, which interfere with K+ uptake and, ultimately, ATP production. The anti-inflammatory activity of clofazimine is the result of its inhibition of T-lymphocyte activation and proliferation. Several mechanisms have been proposed, including direct antagonism of T-cell Kv 1.3 potassium channels and indirect action by promoting the release of E-series prostaglandins and reactive oxygen species from bystander neutrophils and monocytes. | |
Record name | Clofazimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2030-63-9 | |
Record name | Clofazimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2030-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofazimine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofazimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | clofazimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | clofazimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clofazimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofazimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFAZIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D959AE5USF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clofazimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210-212 °C, 210 - 212 °C | |
Record name | Clofazimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clofazimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。